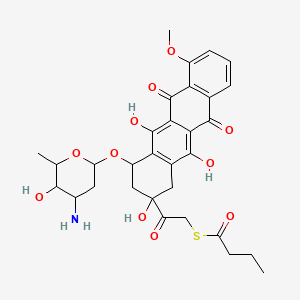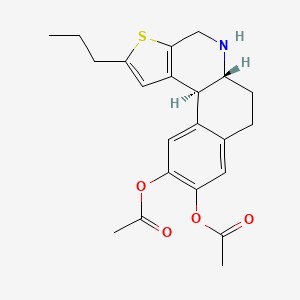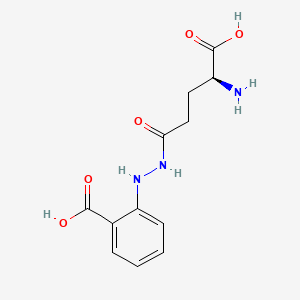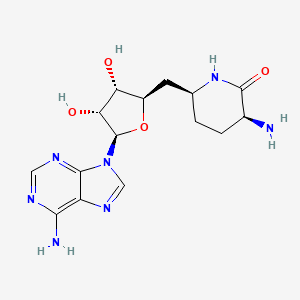
Sulfate d'agmatine
Vue d'ensemble
Description
Découvert par Albrecht Kossel en 1910, il a attiré l'attention pour son potentiel en tant qu'agent améliorant les fonctions cognitives et neuroprotecteur . Le sulfate d'agmatine est synthétisé dans le cerveau humain et stocké dans les neurones, où il interagit avec diverses cibles moléculaires, y compris les systèmes de neurotransmetteurs, les canaux ioniques et la synthèse de l'oxyde nitrique .
Applications De Recherche Scientifique
Agmatine Sulfate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polyamines like putrescine and spermine.
Biology: Studied for its role in modulating neurotransmitter systems and neuroprotection.
Medicine: Investigated for its potential in treating neuropathic pain, depression, and other neurological conditions
Industry: Utilized in the production of pharmaceuticals, food additives, and nutritional supplements.
Mécanisme D'action
Target of Action
Agmatine sulfate, a natural metabolite of the amino acid arginine, interacts with several molecular targets, including neurotransmitter systems, ion channels, and nitric oxide (NO) synthesis . These targets play a crucial role in its neuroprotective and neuroregulatory roles .
Mode of Action
Agmatine sulfate blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . It also modulates neurotransmitter receptors, including the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . This modulation is suggested to be beneficial in psychiatric disorders .
Biochemical Pathways
Agmatine sulfate has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . Some of the biochemical mechanisms discovered so far concern agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .
Pharmacokinetics
It is known that a large portion of the agmatine is supplemented from diets and gut microbiota . This suggests that the bioavailability of Agmatine sulfate may be influenced by dietary intake and gut health.
Result of Action
Agmatine sulfate has several physiological effects. Its cardiovascular effects include mildly reducing heart rate and blood pressure . It also promotes a mild hypoglycemic state, reduces cellular oxidative stress, and enhances glomerular filtration rate . Furthermore, it has been associated with neuroprotective effects in cases such as stroke, central nervous system traumas, and neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Agmatine sulfate. For instance, the pH level can affect the production of Agmatine sulfate, with the highest production observed at pH 8.0 . Additionally, a large portion of the agmatine is supplemented from diets and gut microbiota, suggesting that dietary and gut health factors can influence the action of Agmatine sulfate .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sulfate d'agmatine peut être synthétisé par une réaction d'addition utilisant la 1,4-butanediamine comme matière première et une solution aqueuse de cyanamide comme réactif de guanidination. Cette réaction forme l'agmatine, qui est ensuite convertie en sa forme sulfate par réaction avec l'acide sulfurique . Cette méthode est privilégiée pour ses conditions de réaction modérées, sa facilité de contrôle et son faible impact environnemental.
Méthodes de production industrielle : La production industrielle du this compound implique souvent la fermentation microbienne. Par exemple, les souches de Corynebacterium crenatum génétiquement modifiées surexprimant la décarboxylase d'arginine peuvent produire des niveaux élevés d'agmatine à partir du glucose par fermentation en une seule étape . Cette méthode est efficace et respectueuse de l'environnement, ce qui la rend adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate d'agmatine subit diverses réactions chimiques, notamment :
Oxydation : L'agmatine peut être oxydée pour former de l'agmatine-aldéhyde, qui est ensuite convertie en guanidinobutyrate.
Réduction : Les réactions de réduction impliquant l'agmatine sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : L'agmatine peut participer à des réactions de substitution, en particulier impliquant son groupe amine primaire.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent la diamine oxydase et l'aldéhyde déshydrogénase.
Réduction : Des agents réducteurs et des conditions spécifiques sont nécessaires, bien que moins fréquemment utilisés.
Substitution : Divers réactifs peuvent être utilisés en fonction du produit de substitution souhaité.
Principaux produits :
Oxydation : Guanidinobutyrate et urée.
Réduction : Formes réduites spécifiques de l'agmatine.
Substitution : Divers dérivés substitués de l'agmatine.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de polyamines telles que la putrescine et la spermine.
Biologie : Étudié pour son rôle dans la modulation des systèmes de neurotransmetteurs et la neuroprotection.
Médecine : Investigué pour son potentiel dans le traitement de la douleur neuropathique, de la dépression et d'autres affections neurologiques
Industrie : Utilisé dans la production de produits pharmaceutiques, d'additifs alimentaires et de compléments alimentaires.
5. Mécanisme d'action
Le this compound exerce ses effets par plusieurs mécanismes :
Modulation des neurotransmetteurs : Agit comme un antagoniste des récepteurs N-méthyl-D-aspartate (NMDA) et comme un agoniste des récepteurs imidazoline, influençant les systèmes glutamatergiques et monoaminergiques.
Inhibition de la synthèse de l'oxyde nitrique : Bloque la synthèse de l'oxyde nitrique en réduisant les niveaux de protéines de l'oxyde nitrique synthase-2 (NOS-2).
Neuroprotection : Protège les neurones des dommages et favorise la neuroplasticité.
Comparaison Avec Des Composés Similaires
Le sulfate d'agmatine est structurellement similaire à d'autres amines biogènes comme la sérotonine et la noradrénaline . Sa capacité unique à moduler de multiples systèmes de neurotransmetteurs et ses propriétés neuroprotectrices le distinguent. Les composés similaires comprennent :
Sérotonine : Un neurotransmetteur impliqué dans la régulation de l'humeur.
Noradrénaline : Un neurotransmetteur et une hormone impliqués dans la réponse au stress de l'organisme.
Putrescine et spermine : Polyamines impliquées dans la croissance et la fonction cellulaires.
La polyvalence du this compound et son large éventail d'avantages potentiels en font un composé unique et précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
2-(4-aminobutyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAYFGHRDOMJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179517 | |
| Record name | Agmatine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2482-00-0 | |
| Record name | Agmatine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agmatine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agmatine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobutyl)guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGMATINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0176QL8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1665561.png)







![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)
![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)

